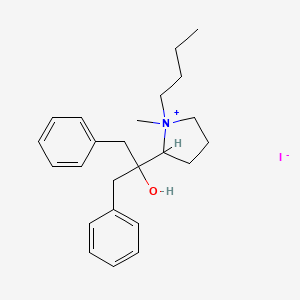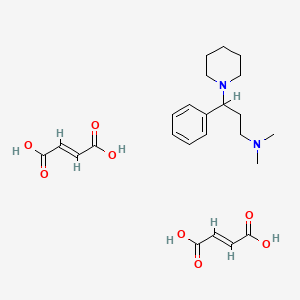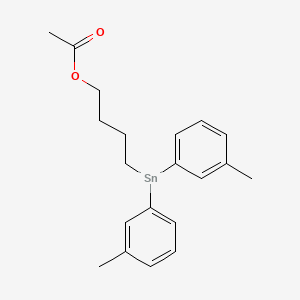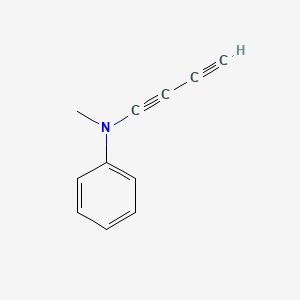
(3-Methylcyclohex-2-en-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylcyclohex-2-en-1-yl)methanol is an organic compound with the molecular formula C8H14O It is a derivative of cyclohexene, featuring a methyl group and a hydroxymethyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclohex-2-en-1-yl)methanol can be achieved through several methods. One common approach involves the reduction of 3-methylcyclohex-2-enone using sodium borohydride (NaBH4) in methanol. This reaction typically proceeds under mild conditions and yields the desired alcohol product .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 3-methylcyclohex-2-enone using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3-Methylcyclohex-2-en-1-yl)methanol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield cyclohexanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various reagents depending on the desired substitution product.
Major Products Formed
Oxidation: 3-Methylcyclohex-2-enone.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
(3-Methylcyclohex-2-en-1-yl)methanol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavors due to its unique odor profile.
Mechanism of Action
The mechanism of action of (3-Methylcyclohex-2-en-1-yl)methanol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent . In reduction reactions, the carbonyl group is reduced to a hydroxyl group through the transfer of hydrogen atoms from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
3-Methylcyclohex-2-enone: A closely related compound with a carbonyl group instead of a hydroxyl group.
Cyclohex-3-en-1-ylmethanol: A similar compound with a different position of the methyl group.
(6-Methylcyclohex-3-en-1-yl)methanol: Another similar compound with the methyl group at a different position.
Uniqueness
(3-Methylcyclohex-2-en-1-yl)methanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in organic synthesis. Its hydroxyl group provides additional reactivity compared to its ketone counterpart, 3-methylcyclohex-2-enone .
Properties
CAS No. |
80729-05-1 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(3-methylcyclohex-2-en-1-yl)methanol |
InChI |
InChI=1S/C8H14O/c1-7-3-2-4-8(5-7)6-9/h5,8-9H,2-4,6H2,1H3 |
InChI Key |
AOFMOQFRVAWTSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CCC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-](/img/structure/B14428175.png)
![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)




![5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14428222.png)



![{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone](/img/structure/B14428232.png)
![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)


